7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H10Cl2N2O.ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves the chlorination of 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid followed by the conversion to the corresponding acid chloride. The reaction conditions often require the use of thionyl chloride or oxalyl chloride as chlorinating agents under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of a base such as triethylamine.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-8-methylquinoline-4-carbonyl chloride
- 8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride
- 7-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride
Uniqueness
7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a quinoline core with pyridine and carbonyl chloride functionalities makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H10Cl2N2O |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C16H10Cl2N2O/c1-9-13(17)3-2-11-12(16(18)21)8-14(20-15(9)11)10-4-6-19-7-5-10/h2-8H,1H3 |
InChI Key |
WMLGQGWIAJTGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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